

TG100801: A Technical Guide to a Potent Src Family Kinase Inhibitor

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Compound of Interest		
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Abstract

TG100801 is a topically administered prodrug of TG100572, a potent, multi-targeted kinase inhibitor with significant activity against Src family kinases (SFKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs). Developed initially by TargeGen, Inc., TG100801 was primarily investigated for the treatment of age-related macular degeneration (AMD) and other ocular diseases characterized by neovascularization and vascular permeability. This technical guide provides an in-depth overview of TG100801, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction

Src family kinases are a group of non-receptor tyrosine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, survival, and migration. Dysregulation of SFK activity has been implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders. In the context of ophthalmology, SFKs, in conjunction with receptor tyrosine kinases like VEGFR and PDGFR, are key mediators of angiogenesis and vascular leakage, pathological hallmarks of wet AMD.

TG100801 was designed as a topical ophthalmic solution that, upon administration, is rapidly converted by ocular esterases into its active metabolite, TG100572.[1][2] This targeted delivery



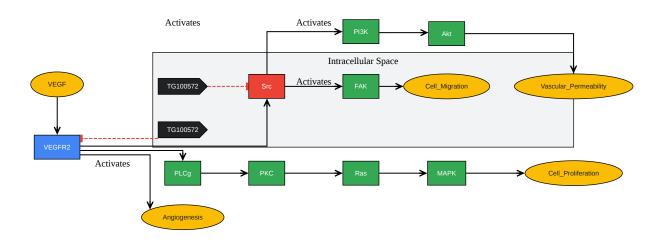
approach aimed to achieve therapeutic concentrations in the posterior segment of the eye while minimizing systemic exposure and associated side effects.[3]

Mechanism of Action

TG100572 exerts its pharmacological effects by competitively inhibiting the ATP-binding site of multiple kinases. Its potent inhibition of both SFKs and key receptor tyrosine kinases involved in angiogenesis provides a multi-pronged approach to treating neovascular ocular diseases.

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2, triggers a signaling cascade that is critically dependent on the activation of Src.[4][5] Src activation leads to the phosphorylation of downstream signaling molecules, culminating in increased vascular permeability and endothelial cell proliferation and migration, key events in angiogenesis.[3][6] [7] By inhibiting both VEGFR2 and Src, TG100572 effectively blocks these pathological processes.

Below is a diagram illustrating the signaling pathway and the points of inhibition by TG100572.





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Caption: VEGF-Src signaling pathway and inhibition by TG100572.

Quantitative Data

The active metabolite of TG100801, TG100572, demonstrates potent inhibitory activity against a range of kinases, particularly the Src family and key receptor tyrosine kinases implicated in angiogenesis.

Table 1: In Vitro Kinase Inhibition Profile of TG100572

Kinase Target	IC50 (nM)
Src Family Kinases	
Src	1
Yes	0.2
Fyn	0.5
Lyn	0.4
Lck	0.1
Hck	6
Fgr	5
Receptor Tyrosine Kinases	
VEGFR1	2
VEGFR2	7
PDGFRβ	13
FGFR1	2
FGFR2	16

Data compiled from multiple sources.[2][8][9]



Table 2: Cellular Activity of TG100572

Assay	Cell Type	IC50 (nM)
Cell Proliferation	Human Retinal Microvascular Endothelial Cells (hRMVEC)	610 ± 72

Data from Doukas J, et al. J Cell Physiol. 2008.

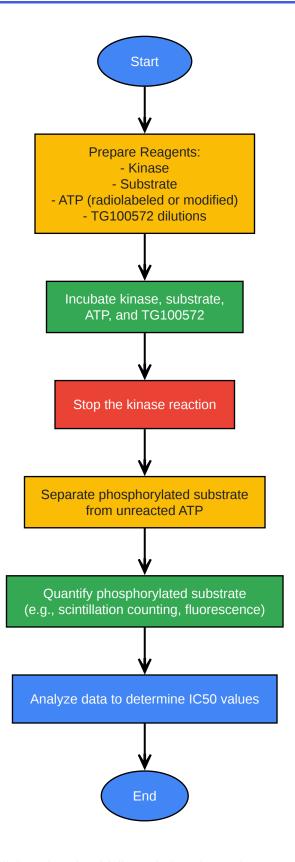
Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of TG100801 and TG100572.

In Vitro Kinase Inhibition Assay

The inhibitory activity of TG100572 against various kinases is typically determined using a radiometric or fluorescence-based assay.





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Caption: Workflow for a typical in vitro kinase inhibition assay.



Protocol:

- Reagent Preparation:
 - Recombinant human kinases are diluted in kinase buffer.
 - A specific peptide substrate for each kinase is prepared.
 - [γ-³²P]ATP is used for radiometric assays, while modified ATP analogs are used for fluorescence-based assays.
 - Serial dilutions of TG100572 are prepared in DMSO and then diluted in kinase buffer.
- Kinase Reaction:
 - The kinase, substrate, and TG100572 are pre-incubated in a 96-well plate.
 - The reaction is initiated by the addition of the ATP solution.
 - The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- · Reaction Termination and Detection:
 - The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
 - The phosphorylated substrate is captured on a filter membrane (for radiometric assays) or detected using a specific antibody or fluorescent probe.
- Data Analysis:
 - The amount of phosphorylated substrate is quantified.
 - IC50 values are calculated by fitting the data to a dose-response curve.

Cell Proliferation Assay

The effect of TG100572 on the proliferation of endothelial cells is assessed using a colorimetric or fluorescence-based assay.[8]



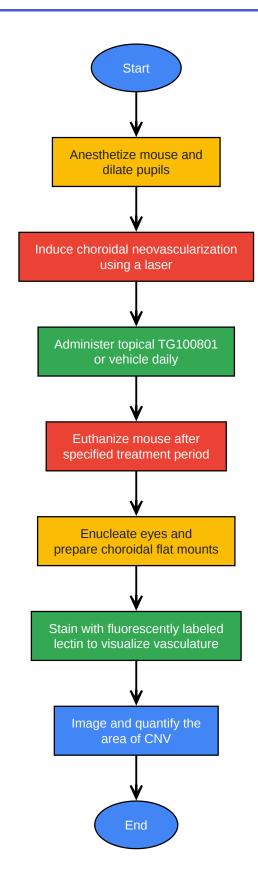
Protocol:

- · Cell Culture:
 - Human Retinal Microvascular Endothelial Cells (hRMVEC) are seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment:
 - The culture medium is replaced with fresh medium containing various concentrations of TG100572 or vehicle control (DMSO).
 - Cells are typically incubated for 48-72 hours.
- Viability Assessment:
 - A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent is added to each well.
 - After a further incubation period, the absorbance or fluorescence is measured using a plate reader.
- Data Analysis:
 - The percentage of cell viability is calculated relative to the vehicle-treated control.
 - IC50 values are determined from the dose-response curve.

In Vivo Model of Choroidal Neovascularization (CNV)

The efficacy of topically administered TG100801 in a preclinical model of wet AMD is evaluated using the laser-induced CNV model in mice.[10][11]





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Caption: Workflow for the laser-induced choroidal neovascularization model.



Protocol:

- CNV Induction:
 - C57BL/6 mice are anesthetized, and their pupils are dilated.
 - A laser is used to rupture Bruch's membrane at several locations in the posterior pole of the eye, inducing a wound-healing response that leads to CNV.
- Drug Administration:
 - Mice are treated topically with TG100801 eye drops (e.g., 5 mg/mL) or vehicle control, typically three times a day for 14 days.[11]
- CNV Quantification:
 - At the end of the treatment period, mice are euthanized, and their eyes are enucleated.
 - The choroid is dissected and flat-mounted.
 - The neovasculature is stained with a fluorescently labeled lectin (e.g., isolectin B4).
 - The area of CNV at each laser spot is imaged by fluorescence microscopy and quantified using image analysis software.

Clinical Development and Discontinuation

TG100801 underwent early-stage clinical development for the treatment of AMD. A Phase 1 clinical trial (NCT00414999) in healthy volunteers demonstrated that topical administration of TG100801 was well-tolerated with no significant ocular or systemic adverse events.[12] A subsequent Phase 2a study (NCT00509548) was initiated to evaluate its efficacy in patients with CNV due to AMD.

The development of TG100801 was ultimately discontinued following the acquisition of TargeGen by Sanofi-aventis in 2010.[4][5][7] The primary interest of Sanofi-aventis in the acquisition was another of TargeGen's assets, TG101348 (now known as fedratinib), a potent and selective JAK2 inhibitor for the treatment of myeloproliferative neoplasms.[13]



Conclusion

TG100801, through its active metabolite TG100572, represents a potent, multi-targeted kinase inhibitor with a strong rationale for the treatment of neovascular ocular diseases like wet AMD. Its ability to inhibit both Src family kinases and key angiogenic receptor tyrosine kinases provided a comprehensive approach to targeting the underlying pathology. While its clinical development was halted due to a corporate acquisition, the preclinical and early clinical data for TG100801 remain a valuable case study for the development of topically administered kinase inhibitors for ophthalmic indications. The detailed methodologies provided in this guide serve as a resource for researchers in the field of kinase inhibitor drug discovery and ophthalmic drug development.

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